

In-Depth Technical Guide to Methoprotryne: Chemical Structure and Properties

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Compound of Interest

Compound Name: Methoprotryne

Cat. No.: B166297

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Abstract

Methoprotryne is a triazine herbicide historically used for the control of grassy and broadleaf weeds in cereal crops. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, toxicological profile, and mechanism of action. Detailed experimental protocols for its analysis and a summary of its metabolic pathways are also presented to support further research and development.

Chemical Identity and Structure

Methoprotryne, a member of the 1,3,5-triazine class of compounds, is chemically designated as N-(3-methoxypropyl)-N'-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine.^{[1][2]} Its structure is characterized by a central triazine ring substituted with an isopropylamino group, a 3-methoxypropylamino group, and a methylthio group.

Identifier	Value	Reference(s)
IUPAC Name	4-N-(3-methoxypropyl)-6-methylsulfanyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine	[3]
CAS Number	841-06-5	[1][3][4]
Molecular Formula	C ₁₁ H ₂₁ N ₅ OS	[1][3][4][5]
Molecular Weight	271.38 g/mol	[4][5]
Canonical SMILES	<chem>CC(C)NC1=NC(=NC(=N1)NC(COC)SC</chem>	[3]
InChI Key	DDUIUBPJPOKOMV-UHFFFAOYSA-N	[1][3]

Physicochemical Properties

Methoprotryne is a colorless, crystalline solid under standard conditions.[1] A summary of its key physicochemical properties is provided in the table below.

Property	Value	Conditions	Reference(s)
Melting Point	68-70 °C	[1]	
Boiling Point	Not available		
Water Solubility	320 mg/L	20 °C	[1]
Vapor Pressure	2.8 x 10 ⁻⁷ mmHg	20 °C	[1]
pKa	4.0	21 °C	[1]
LogP (Octanol-Water Partition Coefficient)	2.8	[3]	

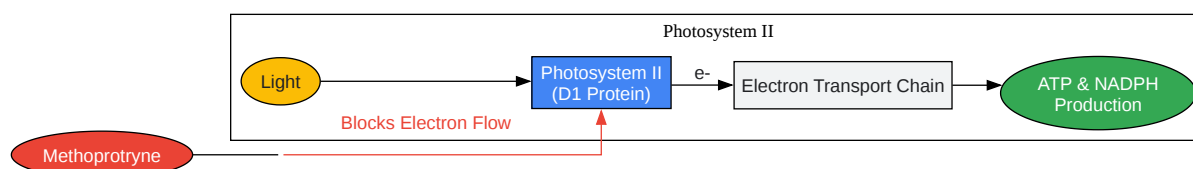
Herbicidal Activity and Mechanism of Action

Herbicidal Use

Methoprotryne was primarily used as a post-emergence herbicide to control annual grasses and broadleaf weeds in winter-sown cereals.[1]

Mechanism of Action

Like other triazine herbicides, the primary mechanism of action for **Methoprotryne** is the inhibition of photosynthesis.[1] It specifically targets the D1 protein of the photosystem II complex in chloroplasts. By binding to this protein, it blocks the electron transport chain, thereby inhibiting ATP and NADPH production, which are essential for carbon dioxide fixation. This disruption of photosynthesis ultimately leads to the death of the susceptible plant.



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Mechanism of Photosynthesis Inhibition by **Methoprotryne**.

Toxicological Profile

The acute toxicity of **Methoprotryne** has been evaluated in various animal models. A summary of the available LD50 data is presented below.

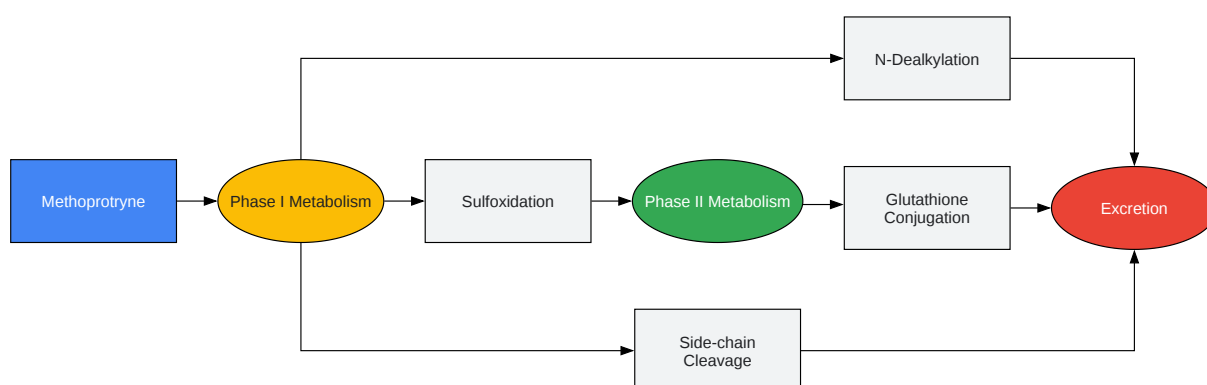
Species	Route of Administration	LD50	Reference(s)
Rat	Oral	>5000 mg/kg	[1]
Rat	Dermal	>150 mg/kg	[1]

Metabolic Pathways

The metabolism of **Methoprotryne**, like other s-triazine herbicides, proceeds through a series of enzymatic reactions in both plants and animals. The primary metabolic pathways involve N-dealkylation, oxidation of the methylthio group, and cleavage of the side chains.[2]

In plants, metabolism involves the cleavage of the methylthio group, which is then replaced by a hydroxyl group, likely after oxidation to a sulfoxide and sulfone. Demethylation and cleavage of the amino side chains also occur, followed by their replacement with hydroxyl groups and eventual ring opening.[2]

In animals, after oral administration, **Methoprotryne** is rapidly absorbed and metabolized. The main detoxification reactions are amine dealkylation and side-chain oxidation. The methylthio group can undergo sulfoxidation, followed by conjugation with glutathione to form mercapturic acid derivatives, which are then excreted.[2]



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Generalized Metabolic Pathway of **Methoprotryne**.

Experimental Protocols

Analysis of Methoprotryne Residues in Cereal Grains by GC-MS

This protocol describes a general approach for the determination of **Methoprotryne** residues in cereal grains using Gas Chromatography-Mass Spectrometry (GC-MS). This method is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure.

6.1.1. Sample Preparation (QuEChERS Extraction)

- Homogenization: Mill a representative sample of the cereal grain to a fine powder.
- Extraction:
 - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of water and vortex for 1 minute to hydrate the sample.
 - Add 10 mL of acetonitrile and an appropriate internal standard.
 - Shake vigorously for 1 minute.
 - Add the QuEChERS extraction salts (e.g., 4 g MgSO_4 , 1 g NaCl , 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
 - Immediately shake vigorously for 1 minute.
 - Centrifuge at $\geq 3000 \times g$ for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO_4 , 50 mg Primary Secondary Amine (PSA), and 50 mg C18).
 - Vortex for 30 seconds.

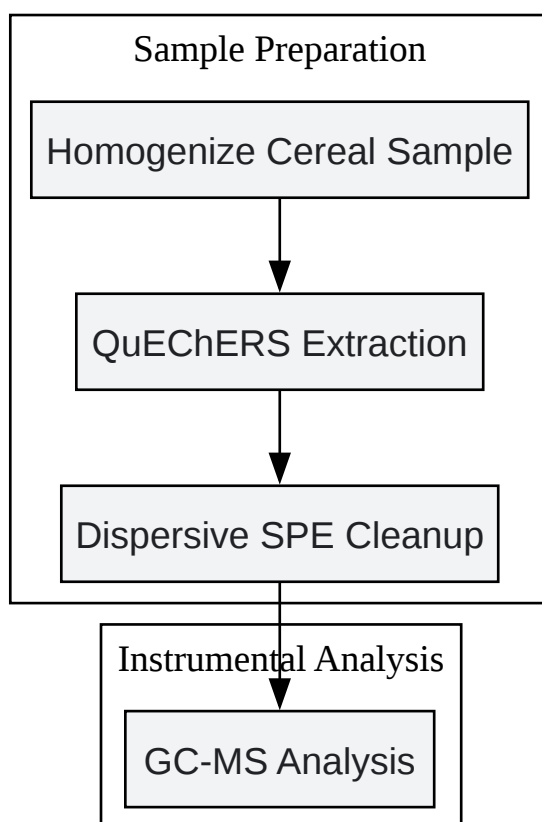
- Centrifuge at a high speed for 2 minutes.
- Final Extract: The resulting supernatant is ready for GC-MS analysis.

6.1.2. GC-MS Instrumental Analysis

- Gas Chromatograph (GC):
 - Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
 - Inlet: Splitless injection at 250 °C.
 - Oven Temperature Program: Start at 70 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions for **Methoprotrotryne** (e.g., m/z 271, 228, 186).
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

6.1.3. Method Validation

The method should be validated according to established guidelines (e.g., SANTE/11312/2021) to assess linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).



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Workflow for **Methoprotryne** Residue Analysis.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and biological activity of **Methoprotryne**. The information presented, including the summarized toxicological data and a general experimental protocol, serves as a valuable resource for researchers and professionals in the fields of environmental science, toxicology, and agricultural chemistry. Further research is warranted to fully elucidate the detailed metabolic fate of **Methoprotryne** and to develop and validate specific analytical methods for its detection in various environmental and biological matrices.

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